REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10](Br)[CH3:11].[Mg].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>CCOCC.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[I:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2([NH2:7])[CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
7.09 mL
|
Type
|
catalyst
|
Smiles
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CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
magnesium ethyl bromide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br.[Mg]
|
Name
|
|
Quantity
|
5.53 mL
|
Type
|
reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting solution there are then added
|
Type
|
CUSTOM
|
Details
|
is returned to ambient temperature
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 hour 15 minutes at ambient temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
A two-phase suspension is obtained
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted twice with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic phases are collected
|
Type
|
WASH
|
Details
|
washed (water, saturated NaCl solution)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by half
|
Type
|
EXTRACTION
|
Details
|
The residual solution is extracted with 1N HCl
|
Type
|
CUSTOM
|
Details
|
the expected amine is precipitated as
|
Type
|
CUSTOM
|
Details
|
a result
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |